Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is a compound that has garnered attention due to its relevance in the synthesis of various pharmacologically active agents. The compound serves as a key intermediate in the production of narcotic analgesics and has potential applications in the treatment of dementia and other cognitive impairments. The structure of the compound allows for modifications that can lead to a variety of derivatives with different biological activities, such as acetylcholinesterase inhibition and dual inhibition of 5alpha-reductase types 1 and 2357.
The compound and its derivatives are crucial intermediates in the synthesis of potent narcotic analgesics such as remifentanil and novel fentanyl analogues. An optimized synthesis pathway for methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a closely related compound, has been developed, highlighting the importance of these intermediates in pharmaceutical manufacturing7.
Derivatives of methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate have been evaluated for their anti-AChE activity, with some showing promising results in increasing acetylcholine content in the rat cerebral cortex and hippocampus. These findings suggest potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease123.
The methyl esters of N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) have been studied for their ability to inhibit 5alpha-reductase types 1 and 2. These enzymes are involved in the metabolism of testosterone and their inhibition is a strategy for treating conditions like benign prostatic hyperplasia. The dual inhibitory action of these compounds could lead to new treatments for prostate health5.
Some derivatives have been identified as inhibitors of factor Xa and platelet aggregation, indicating their potential use as antithrombotic agents. The development of compounds that can simultaneously inhibit blood coagulation enzymes and prevent platelet aggregation could lead to new dual-function drugs for the prevention and treatment of thrombosis6.
The derivatives of methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate exhibit their pharmacological effects primarily through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which can help alleviate symptoms of dementia and other cognitive disorders123. Additionally, some derivatives have been found to inhibit plasma amine oxidase, which could have implications for the treatment of various conditions4. Furthermore, certain esters of the compound have been shown to inhibit 5alpha-reductase, an enzyme involved in steroid metabolism, suggesting potential applications in the treatment of conditions like benign prostatic hyperplasia5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: